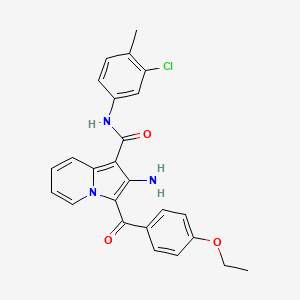

2-amino-N-(3-chloro-4-methylphenyl)-3-(4-ethoxybenzoyl)indolizine-1-carboxamide

Description

2-Amino-N-(3-chloro-4-methylphenyl)-3-(4-ethoxybenzoyl)indolizine-1-carboxamide is an indolizine-based carboxamide derivative characterized by a 3-chloro-4-methylphenyl group at the carboxamide position and a 4-ethoxybenzoyl substituent at the indolizine C3 position. The presence of electron-donating (ethoxy) and electron-withdrawing (chloro) groups suggests tunable electronic and steric properties, which may influence its reactivity or biological interactions.

Properties

IUPAC Name |

2-amino-N-(3-chloro-4-methylphenyl)-3-(4-ethoxybenzoyl)indolizine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22ClN3O3/c1-3-32-18-11-8-16(9-12-18)24(30)23-22(27)21(20-6-4-5-13-29(20)23)25(31)28-17-10-7-15(2)19(26)14-17/h4-14H,3,27H2,1-2H3,(H,28,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVJQNUQXUNAYOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=CC(=C(C=C4)C)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(3-chloro-4-methylphenyl)-3-(4-ethoxybenzoyl)indolizine-1-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:

Formation of the Indolizine Core: This can be achieved through a cyclization reaction involving a suitable precursor such as a pyridine derivative.

Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions.

Attachment of the Benzoyl Group: The benzoyl group is often introduced through acylation reactions using reagents like benzoyl chloride.

Final Functionalization:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group or the aromatic rings.

Reduction: Reduction reactions can target the carbonyl group in the benzoyl moiety.

Substitution: Both nucleophilic and electrophilic substitution reactions are possible, especially on the aromatic rings.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Halogenating agents (e.g., chlorine, bromine) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

Oxidation: Products may include nitroso or nitro derivatives.

Reduction: Reduced forms of the benzoyl group, such as alcohols.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, the compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its structural features suggest it could act as a ligand in binding studies.

Medicine

Medicinally, 2-amino-N-(3-chloro-4-methylphenyl)-3-(4-ethoxybenzoyl)indolizine-1-carboxamide could be investigated for its pharmacological properties. It may exhibit activity against certain diseases or conditions due to its ability to interact with specific biological targets.

Industry

In industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-amino-N-(3-chloro-4-methylphenyl)-3-(4-ethoxybenzoyl)indolizine-1-carboxamide would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity. The presence of the amino and benzoyl groups suggests potential interactions with hydrogen bonding sites, while the chloro and ethoxy groups could influence its lipophilicity and membrane permeability.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related indolizine and non-indolizine derivatives, focusing on molecular features, substituent effects, and available data.

Table 1: Structural and Physicochemical Comparison

Key Observations:

Core Structure Differences :

- The target compound and the analog from share an indolizine core, whereas and are based on benzamide and indazole scaffolds, respectively. Indolizine derivatives are often prioritized for their planar aromatic systems, which enhance π-π stacking in biological targets .

Substituent Effects: Electron-Donating vs. Aromatic Substituents: The 3-chloro-4-methylphenyl group in the target introduces steric bulk and lipophilicity compared to the 4-ethylphenyl group in , which may affect membrane permeability or target engagement.

Molecular Weight Trends :

- The indolizine derivatives (target and ) exhibit higher molecular weights (>400 g/mol) compared to the simpler benzamide (304.73 g/mol) and indazole (295.34 g/mol). This suggests indolizine-based compounds may face challenges in bioavailability under Lipinski’s rule of five.

Solubility Considerations :

- The indazole derivative has low aqueous solubility (2.7 µg/mL), a common issue for aromatic carboxamides. The target compound’s 4-ethoxy group may further reduce solubility compared to nitro or methoxy substituents, though experimental confirmation is needed.

Research Implications:

- The indolizine carboxamide framework (target and ) offers modularity for optimizing substituents to balance activity and pharmacokinetics.

- Comparative studies with non-indolizine analogs (e.g., ) highlight the importance of core structure selection in drug design, particularly for target specificity.

Biological Activity

The compound 2-amino-N-(3-chloro-4-methylphenyl)-3-(4-ethoxybenzoyl)indolizine-1-carboxamide (CAS Number: 903314-70-5) is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 447.9 g/mol. The structure includes an indolizine core, which is often associated with various biological activities, particularly in anticancer and antimicrobial research.

| Property | Value |

|---|---|

| Common Name | This compound |

| CAS Number | 903314-70-5 |

| Molecular Formula | C25H22ClN3O3 |

| Molecular Weight | 447.9 g/mol |

Antitumor Activity

Research has indicated that compounds containing indolizine structures exhibit significant antitumor properties. A study conducted by Lucescu et al. (2015) demonstrated that indolizines can target mitotic events in cancer cells, leading to cell cycle arrest and apoptosis. The specific compound was shown to inhibit the proliferation of various cancer cell lines, suggesting its potential as a therapeutic agent in oncology .

The proposed mechanism of action for This compound involves:

- Inhibition of Cell Proliferation : The compound interferes with key signaling pathways involved in cell division.

- Induction of Apoptosis : It promotes programmed cell death in malignant cells through the activation of caspases.

- Targeting Specific Enzymes : The compound may inhibit enzymes that are crucial for tumor growth, such as topoisomerases or kinases.

Study 1: Anticancer Efficacy

In vitro studies have shown that this compound significantly reduces the viability of breast cancer cells (MCF-7 line) at concentrations ranging from 10 to 50 µM. The IC50 value was determined to be approximately 25 µM, indicating a potent effect against these cells.

Study 2: Mechanistic Insights

Another investigation focused on the molecular interactions between this compound and cellular targets using molecular docking studies. Results revealed strong binding affinities with proteins involved in apoptosis regulation, further validating its potential as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.